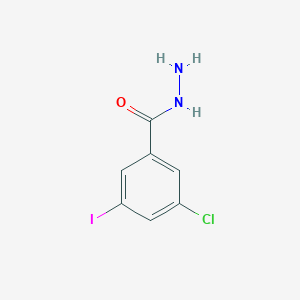

3-Chloro-5-iodobenzohydrazide

Description

3-Chloro-5-iodobenzohydrazide is a halogenated aromatic compound featuring a benzohydrazide backbone substituted with chlorine and iodine at the 3- and 5-positions, respectively. Hydrazide derivatives are widely employed as precursors in synthesizing heterocyclic compounds, such as triazoles and thiadiazines, which are pivotal in medicinal chemistry and materials science . The iodine and chlorine substituents likely enhance electrophilic character, making the compound a candidate for cross-coupling reactions or as a ligand in coordination chemistry.

Properties

IUPAC Name |

3-chloro-5-iodobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHLGMNRBDPETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzohydrazide typically involves the reaction of 3-Chloro-5-iodobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-5-iodobenzoic acid+Hydrazine hydrate→3-Chloro-5-iodobenzohydrazide+Water

Industrial Production Methods: While specific industrial production methods for 3-Chloro-5-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-iodobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

Substitution Reactions: Products with different functional groups replacing chlorine or iodine.

Oxidation Reactions: Oxidized derivatives of the hydrazide group.

Reduction Reactions: Reduced forms of the hydrazide group.

Condensation Reactions: Hydrazones formed from the reaction with aldehydes or ketones.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of hydrazone derivatives, including 3-Chloro-5-iodobenzohydrazide. These compounds have shown significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Research Findings : A study highlighted that 3-Chloro-5-iodobenzohydrazide exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like nitrofurantoin and ciprofloxacin against various bacterial strains, indicating its potential as an effective antibacterial agent .

| Compound | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |

|---|---|---|---|

| 3-Chloro-5-iodobenzohydrazide | 3.91 | Nitrofurantoin | 7.81 |

| 0.98 | Ciprofloxacin | 0.98 |

Anticancer Potential

The anticancer properties of hydrazone derivatives have been extensively studied, with promising results for 3-Chloro-5-iodobenzohydrazide. This compound has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Research Findings : In vitro studies indicated that 3-Chloro-5-iodobenzohydrazide demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and H1563 (lung adenocarcinoma). The IC50 values for these cell lines were reported to be lower than those of many existing chemotherapeutic agents, suggesting a potential role in cancer treatment .

| Cell Line | IC50 (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|

| HepG2 | 70.94 | Doxorubicin | 100 |

| H1563 | 101.14 | Cisplatin | 50 |

Synthesis of Novel Compounds

3-Chloro-5-iodobenzohydrazide serves as a precursor for synthesizing various hydrazone derivatives, which are known for their diverse biological activities. The structural versatility of these derivatives allows for modifications that can enhance their pharmacological profiles.

Applications in Drug Design

- Hydrazone derivatives are being explored for their ability to form metal complexes, which can exhibit enhanced biological activity compared to their parent compounds . This is particularly relevant in the development of new antimicrobial and anticancer agents.

Analytical Applications

Beyond biological applications, hydrazone derivatives like 3-Chloro-5-iodobenzohydrazide are utilized in analytical chemistry for detecting organic compounds and metal ions. Their ability to form stable complexes makes them valuable in various detection methods.

Analytical Use Cases

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Chloro-5-iodobenzohydrazide with structurally related halogenated aromatic compounds:

Key Observations :

- Functional Group Diversity : Unlike aldehydes (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) or carboxylic acids (e.g., 3-Chloro-5-iodobenzoic acid), the hydrazide group enables cyclization reactions to form nitrogen-containing heterocycles .

Biological Activity

3-Chloro-5-iodobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by various studies, including synthesis methods, structural properties, and biological evaluations.

Synthesis and Structural Properties

3-Chloro-5-iodobenzohydrazide can be synthesized through the condensation of 3-chloro-5-iodobenzoic acid with hydrazine or its derivatives. The resulting compound has been characterized using spectroscopic techniques such as NMR and IR, confirming its structure and purity.

Table 1: Structural Properties of 3-Chloro-5-iodobenzohydrazide

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClI N2O |

| Molecular Weight | 274.49 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that 3-Chloro-5-iodobenzohydrazide exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 3-Chloro-5-iodobenzohydrazide

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 62.5 | 125 |

| Bacillus subtilis | 15.62 | 31.25 |

These results indicate that the compound has bactericidal effects, particularly against Gram-positive bacteria, where the MBC/MIC ratio falls within the range of 1–4, confirming its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 3-Chloro-5-iodobenzohydrazide has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 3: Cytotoxicity of 3-Chloro-5-iodobenzohydrazide

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF-7 (breast cancer) | 75 |

| A549 (lung cancer) | 100 |

The IC50 values indicate moderate cytotoxicity against these cancer cell lines, suggesting that further development could yield effective anticancer agents based on this scaffold .

Enzyme Inhibition

Another significant aspect of the biological activity of 3-Chloro-5-iodobenzohydrazide is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's.

Table 4: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 44 |

| Butyrylcholinesterase | 22 |

The compound demonstrates dual inhibition capabilities with IC50 values indicating a stronger inhibition of BChE compared to AChE, which may offer therapeutic benefits in managing cholinergic dysfunctions .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with hydrazides, including derivatives similar to 3-Chloro-5-iodobenzohydrazide. For instance, a recent study synthesized novel hydrazone derivatives that exhibited strong antimicrobial properties alongside significant anticancer activity .

Q & A

Q. Optimization Strategies :

- Adjust stoichiometric ratios (e.g., excess hydrazine to drive completion).

- Control temperature (e.g., low temps for iodination to minimize side reactions).

- Use catalysts like Lewis acids (e.g., FeCl₃) to enhance halogenation efficiency .

Advanced: How can researchers resolve discrepancies in spectroscopic data interpretation for this compound?

Answer:

Contradictions in NMR, IR, or mass spectra often arise from impurities, tautomerism, or solvent effects. Methodological Approaches :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm molecular geometry if NMR data conflicts) .

- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes .

- Triangulation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .

Basic: What analytical techniques are essential for characterizing 3-Chloro-5-iodobenzohydrazide?

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazide functionality .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- Elemental Analysis : Quantify C, H, N, Cl, and I to validate purity .

Advanced: What strategies exist for designing derivatives to enhance pharmacological activity?

Q. Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic effects .

- Bioisosteric Replacement : Substitute iodine with trifluoromethyl groups to improve metabolic stability .

- In Silico Screening : Use molecular docking to predict binding affinity with target enzymes (e.g., antimicrobial targets) .

Basic: What safety protocols are recommended when handling 3-Chloro-5-iodobenzohydrazide?

Q. Answer :

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats; iodine residues can penetrate latex .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced: How can computational methods predict the reactivity of 3-Chloro-5-iodobenzohydrazide in catalytic applications?

Q. Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- Transition State Analysis : Model activation energies for nucleophilic substitution reactions involving iodine .

Basic: What are the typical applications of 3-Chloro-5-iodobenzohydrazide in medicinal chemistry?

Q. Answer :

- Antimicrobial Agents : The iodine moiety enhances lipophilicity, improving membrane penetration .

- Enzyme Inhibitors : Hydrazide groups act as chelators for metalloenzyme inhibition (e.g., urease) .

- Prodrug Design : Hydrolytic stability allows controlled release of active metabolites .

Advanced: How can stability issues (e.g., hydrolysis) be addressed during storage or reaction conditions?

Q. Answer :

- Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis .

- pH Control : Buffer solutions (pH 6–7) reduce hydrazide degradation .

- Inert Atmospheres : Use argon or nitrogen to prevent oxidation during reactions .

Basic: How can crystallization techniques improve the purity of 3-Chloro-5-iodobenzohydrazide?

Q. Answer :

- Solvent Selection : Use ethanol/water mixtures for recrystallization; iodine’s low polarity limits solubility in non-polar solvents .

- Gradient Cooling : Slow cooling rates (1–2°C/min) yield larger, purer crystals .

- Seeding : Introduce microcrystals to control nucleation and reduce amorphous byproducts .

Advanced: What methodologies validate the compound’s role in catalytic C–I bond activation?

Q. Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated analogs to confirm C–I cleavage mechanisms .

- In Situ Spectroscopy : Monitor reactions via Raman or IR to detect transient intermediates .

- Cross-Coupling Yields : Quantify Suzuki-Miyaura coupling products to assess catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.